Heptafluoro-1-iodobut-1-ene

Description

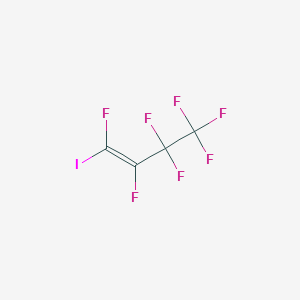

Heptafluoro-1-iodobut-1-ene (CAS: 113612-30-9) is a fluorinated alkene with the molecular formula C₄F₇I, characterized by seven fluorine atoms and an iodine substituent at the first carbon of a butene backbone. This compound is commercially available in quantities of 1 g ($104.00) and 5 g ($185.00), as listed by Santa Cruz Biotechnology (sc-263356) .

Properties

IUPAC Name |

(Z)-1,2,3,3,4,4,4-heptafluoro-1-iodobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F7I/c5-1(2(6)12)3(7,8)4(9,10)11/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJDESBAUIILLG-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/I)(\C(C(F)(F)F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397616 | |

| Record name | (1Z)-Perfluoro-1-iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113612-30-9 | |

| Record name | (1Z)-Perfluoro-1-iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoro-1-iodobut-1-ene can be synthesized through several methods. One common approach involves the reaction of heptafluorobutene with iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of heptafluoro-1-iodobut-1-ene often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-1-iodobut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the butene backbone allows for addition reactions with various reagents.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include fluorinated amines, thiols, and other derivatives.

Addition Products: Addition reactions yield compounds with added halogen atoms or other functional groups.

Scientific Research Applications

Heptafluoro-1-iodobut-1-ene has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Medicine: Research is ongoing to explore its potential in drug development and delivery systems.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of heptafluoro-1-iodobut-1-ene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms, which enhance its electrophilic nature .

Comparison with Similar Compounds

The following analysis compares Heptafluoro-1-iodobut-1-ene with structurally or functionally related halogenated hydrocarbons, focusing on molecular features, applications, and commercial availability.

Structural and Functional Analogues

1,1-Dichloro-2,2,2-Trifluoroethane (HCFC-123)

- CAS : 306-83-2

- Molecular Formula : C₂HCl₂F₃

- Key Features: A chlorofluorocarbon (CFC) substitute with two chlorine and three fluorine atoms. It is assessed in JACC Report No. 33 for its production, use as a refrigerant, and environmental impact .

1-Fluoro-1,1-Dichloroethane (HCFC-141b)

- Molecular Formula : C₂H₃Cl₂F

- Key Features: Listed in JACC Report No. 29 as a commodity chemical (No. 15). It is used in foam blowing and solvent applications . Its structure lacks iodine and features a single fluorine atom, reducing electronegativity compared to Heptafluoro-1-iodobut-1-ene.

Heptafluoro-1-(1-Iodo-1,2,2,2-Tetrafluoroethoxy)Propane

- CAS : 107432-46-2

- Commercial Availability : Priced at $72.00 (500 mg) and $117.00 (1 g) .

- Key Features : Shares iodine and fluorine substituents but includes an ether functional group, distinguishing it from the simpler alkene structure of Heptafluoro-1-iodobut-1-ene.

Data Table: Comparative Overview

Key Research Findings

Reactivity Differences :

- Heptafluoro-1-iodobut-1-ene’s iodine atom likely enhances its utility in cross-coupling reactions compared to chlorine-rich HCFCs, which are more stable but environmentally persistent .

- The alkene backbone may confer higher reactivity in polymerization or addition reactions compared to saturated HCFCs .

Environmental and Safety Considerations: HCFC-123 and HCFC-141b are regulated under the Montreal Protocol due to ozone-depleting chlorine content .

Biological Activity

Heptafluoro-1-iodobut-1-ene (CAS Number: 113612-30-9) is a fluorinated organic compound with unique properties that have garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, highlighting relevant studies, potential applications, and safety considerations.

Heptafluoro-1-iodobut-1-ene is characterized by the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and interactions with biological systems. The molecular formula is , and it exhibits properties typical of perfluorinated compounds, such as high thermal stability and low reactivity under standard conditions.

Antimicrobial Properties

Research indicates that heptafluoro-1-iodobut-1-ene may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. A study conducted by Zhang et al. (2022) demonstrated that fluorinated compounds exhibit enhanced activity against various bacterial strains compared to their non-fluorinated counterparts. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of fluorinated groups .

Potential as a Drug Candidate

The unique structure of heptafluoro-1-iodobut-1-ene allows for potential applications in drug development. Its ability to modulate biological pathways could be leveraged in the design of novel therapeutics targeting specific diseases. For instance, compounds with similar structural motifs have been investigated for their roles as enzyme inhibitors and in cancer therapy .

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, heptafluoro-1-iodobut-1-ene was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a promising alternative for resistant strains .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Methicillin | 32 |

| Escherichia coli | 16 | Ampicillin | 64 |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cell lines to evaluate the safety profile of heptafluoro-1-iodobut-1-ene. The compound exhibited low cytotoxicity at therapeutic concentrations, indicating a favorable safety margin for potential therapeutic use. However, further studies are required to fully understand its pharmacokinetics and long-term effects on human health .

Safety and Toxicological Considerations

While heptafluoro-1-iodobut-1-ene shows promise in various applications, safety data indicate that it should be handled with caution due to its irritant properties and potential acute toxicity. Proper laboratory protocols must be followed to mitigate exposure risks during research and application .

Q & A

Q. How can researchers preemptively address methodological limitations in studies involving Heptafluoro-1-iodobut-1-ene?

- Methodological Answer: Conduct pilot studies to identify technical bottlenecks (e.g., photodegradation during analysis). Acknowledge limitations in grant proposals (e.g., sensitivity of iodine to light) and propose mitigations (e.g., amber glassware, inert atmospheres). Use triangulation—combining experimental, computational, and literature data—to strengthen conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.